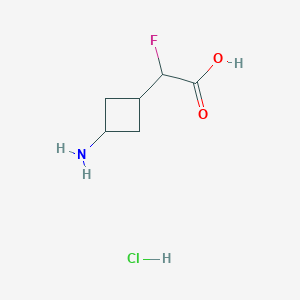

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride

Descripción

2-(3-Aminocyclobutyl)-2-fluoroacetic acid hydrochloride is a fluorinated cyclobutane derivative featuring an amino group on the cyclobutyl ring and a fluoroacetic acid moiety. The compound’s molecular formula is C₈H₁₃ClFNO₂ (molecular weight: ~205.61), with the hydrochloride salt enhancing its solubility in polar solvents . Its structure combines conformational rigidity from the cyclobutane ring with the electronic effects of fluorine, making it a valuable intermediate in medicinal chemistry for probing stereoelectronic interactions in drug design.

Propiedades

IUPAC Name |

2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDUTVHTZWXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

trans-(3-Aminocyclobutyl)acetic Acid Hydrochloride (CAS 1408076-11-8)

- Key Difference : Lacks the fluorine atom at the acetic acid position.

2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride (CAS 2231672-83-4)

- Key Difference : Contains two fluorine atoms on the cyclobutyl ring.

- Impact: Increased lipophilicity and steric bulk compared to the monocyclic fluorinated target compound. This may enhance membrane permeability but reduce solubility .

2-(4-Chlorophenyl)-2-fluoroacetic Acid (CAS 74590-69-5)

- Key Difference: Replaces the aminocyclobutyl group with a chlorophenyl aromatic ring.

- This alters reactivity in coupling reactions .

Physicochemical Properties

Notes:

- The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms (e.g., 2-(4-chlorophenyl)-2-fluoroacetic acid).

- Fluorine substitution lowers LogP, enhancing polarity but reducing lipid bilayer penetration .

Stability and Handling

Actividad Biológica

2-(3-Aminocyclobutyl)-2-fluoroacetic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₅H₈ClFNO₂

- Molecular Weight : 169.57 g/mol

This compound features a fluorinated acetic acid moiety attached to a cyclobutane ring with an amino group, which may influence its biological interactions.

The biological activity of 2-(3-Aminocyclobutyl)-2-fluoroacetic acid; hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that similar compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Modulation of Neurotransmitter Activity : The structural similarity to neurotransmitter analogs indicates potential interactions with neurotransmitter receptors, possibly affecting synaptic transmission and neuroprotection.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of 2-(3-Aminocyclobutyl)-2-fluoroacetic acid; hydrochloride against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| AGS | 30 | ROS generation and DNA damage |

| NCI-N87 | 20 | Inhibition of cell proliferation |

Table 1: Cytotoxicity data for 2-(3-Aminocyclobutyl)-2-fluoroacetic acid; hydrochloride.

Case Study 1: Cancer Treatment

In a recent study, the compound was tested for its ability to induce apoptosis in gastric cancer cells. The study reported that treatment with the compound resulted in significant cell death, with mechanisms involving increased reactive oxygen species (ROS) production and DNA fragmentation observed through flow cytometry analyses.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death induced by excitotoxicity, suggesting its potential utility in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-aminocyclobutyl)-2-fluoroacetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation, fluorination, and subsequent hydrochlorination. For example, cyclobutylamine precursors can be coupled with fluoroacetic acid derivatives under coupling agents like HATU or EDC (similar to protocols for related amino acid hydrochlorides) . Reaction temperature and pH must be tightly controlled to avoid racemization or cyclobutane ring opening. Yield optimization may require iterative adjustments to solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents like Boc-protecting agents .

Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the cyclobutyl group?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography to confirm the cyclobutane ring geometry and fluorine position. For instance, vicinal coupling constants in ¹H NMR can indicate ring strain, while ¹⁹F NMR confirms fluorination at the α-carbon . High-resolution mass spectrometry (HRMS) validates molecular weight, and circular dichroism (CD) may resolve stereochemical ambiguities if chiral centers are present .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

- Methodological Answer : Hydrochloride salts of amino acid derivatives are hygroscopic and prone to hydrolysis. Store at −20°C in desiccated, amber vials under inert gas (argon or nitrogen) to minimize moisture absorption and photodegradation . Regular stability assays (e.g., HPLC purity checks at 0, 3, and 6 months) are recommended, with buffer conditions adjusted to pH 4–6 to prevent acid-catalyzed decomposition .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The cyclobutane ring introduces angle strain (~30 kcal/mol), which can enhance electrophilicity at the fluorine-bearing carbon. Computational studies (DFT or MD simulations) predict reaction pathways, while experimental validation via kinetic isotope effects (KIEs) quantifies transition-state stabilization . Compare reactivity with non-strained analogs (e.g., cyclohexyl derivatives) to isolate strain-specific effects .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., buffer ionic strength or cell-line variability). Standardize assays using CRISPR-engineered cell models to isolate target interactions. Cross-validate SAR data with orthogonal techniques:

- Surface Plasmon Resonance (SPR) for binding affinity .

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

- Metabolomic profiling to identify off-target interactions .

Q. How can researchers optimize enantiomeric purity during fluorination steps?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) to control fluorine incorporation. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IG-3 . For diastereomeric byproducts, fractional crystallization in ethanol/water mixtures improves separation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.